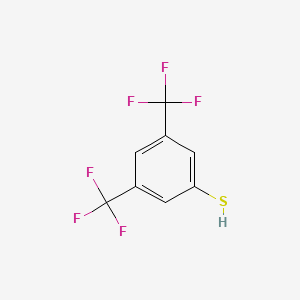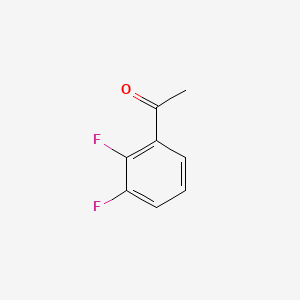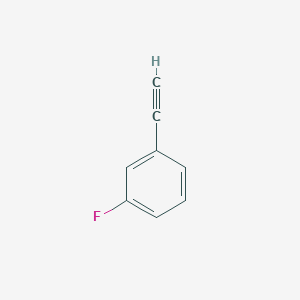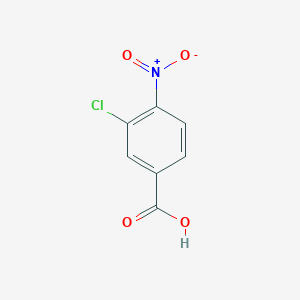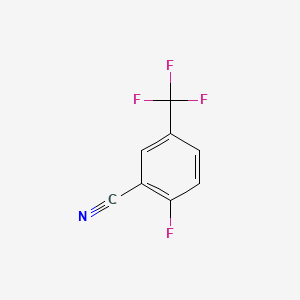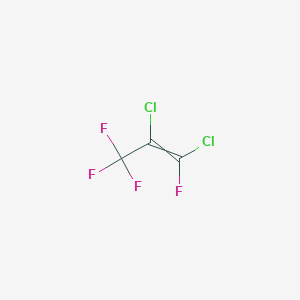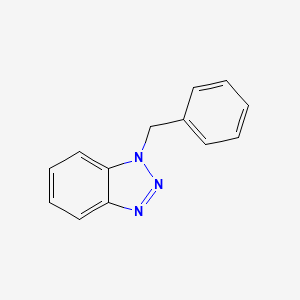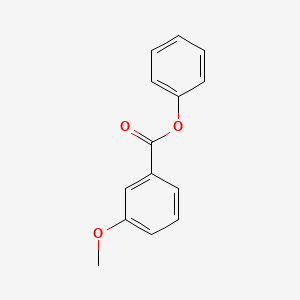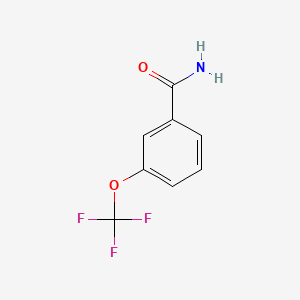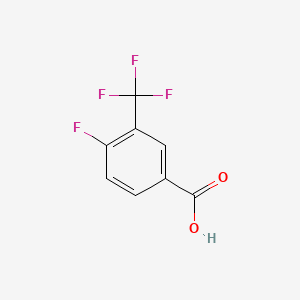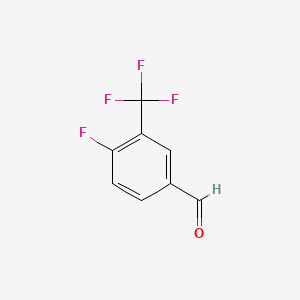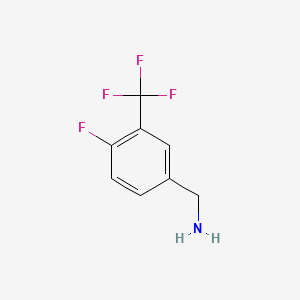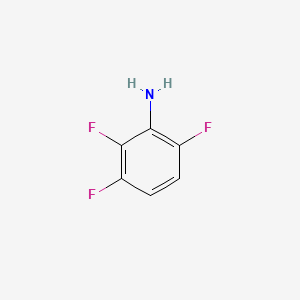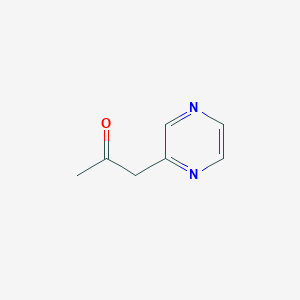
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol
Descripción general
Descripción
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol is a chemical compound with the molecular formula C6H7F7O . It is a specialty product used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol can be represented by the canonical SMILES notation:C(CC(C(F)(F)F)(C(F)(F)F)F)CO . The exact mass of the molecule is 228.03851198 g/mol . Physical And Chemical Properties Analysis
The molecular weight of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol is 228.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 3 . The topological polar surface area is 20.2 Ų .Aplicaciones Científicas De Investigación
Recent Advances in Hydrogenation of Furfural
- Synthesis of High-Value Chemicals : Research has explored the catalytic hydrogenation of furfural and its derivatives into 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD), which are high-value fine chemicals used across various applications. The design and application of catalysts for this process have been studied extensively, focusing on the reaction mechanism, synergistic catalysis, and the influence of catalyst acidity (Tan et al., 2021).
Dermatological Applications of Pentane-1,5-diol
- Topical Pharmaceutical Products : Pentane-1,5-diol's use in dermatology, particularly in topical pharmaceutical products, has been compared to other aliphatic diols. It was found to be safe and more effective than several other diols, offering benefits in drug delivery-enhancing potency, antimicrobial spectrum, and toxicity. Its low cost and favorable properties make it an attractive option for pharmaceutical formulations (Sundberg & Faergemann, 2008).
Microbial Degradation of Polyfluoroalkyl Chemicals
- Environmental Fate of Fluorinated Compounds : Studies have investigated the microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental fate of these compounds. The degradation can lead to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are persistent in the environment. Understanding the biodegradation pathways is crucial for evaluating the environmental impact and fate of such chemicals (Liu & Avendaño, 2013).
Fluoroalkylation in Aqueous Media
- Green Chemistry Approaches : The development of methods for the fluoroalkylation in aqueous media represents an advancement in green chemistry, aiming for environmentally benign synthesis processes. Such methods allow for the incorporation of fluorinated groups into molecules under mild and eco-friendly conditions, highlighting the importance of catalytic systems and new reagents for successful reactions (Song et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F7O/c7-4(2-1-3-14,5(8,9)10)6(11,12)13/h14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPABPRKIBGSGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(C(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337443 | |
| Record name | 3-(Perfluoroisopropyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol | |
CAS RN |
29819-73-6 | |
| Record name | 3-(Perfluoroisopropyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

